2-Chlorothieno[3,2-d]pyrimidine
Overview
Description
2-Chlorothieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H3ClN2S . It is a structural analog of purines and is widely represented in medicinal chemistry .
Synthesis Analysis
The synthesis of 2-Chlorothieno[3,2-d]pyrimidine derivatives has been reported in various studies . For instance, a series of new pyrido[2,3-d]pyrimidine derivatives were designed and synthesized using 2-chloronicotinic acid as the starting material .Molecular Structure Analysis
The molecular structure of 2-Chlorothieno[3,2-d]pyrimidine has been analyzed in several studies . The compound has a molecular weight of 170.62 Da and a monoisotopic mass of 169.970551 Da .Physical And Chemical Properties Analysis
2-Chlorothieno[3,2-d]pyrimidine has a density of 1.5±0.1 g/cm3, a molar refractivity of 43.6±0.3 cm3, and a polar surface area of 54 Å2 . It also has a molar volume of 111.4±3.0 cm3 .Scientific Research Applications
Antitumor Activity
Pyrimidine derivatives have been shown to exhibit antitumor effects. For instance, Piritrexim, a pyrimidine derivative, inhibited dihydrofolate reductase (DHFR) and demonstrated good antitumor effects on carcinosarcoma in rats .
Anticancer Activity
Novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells, showing excellent anticancer activity. They led to cell death by apoptosis as they inhibited the CDK enzyme .
Anti-inflammatory Activity
Pyrimidines’ anti-inflammatory effects are due to their inhibitory response against the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antimicrobial Activity
N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives have been synthesized and characterized for their antimicrobial activity .
Chemical Synthesis and Research
2-Chlorothieno[2,3-d]pyrimidine is used in chemical synthesis and research as a building block for creating various pyrimidine derivatives with potential therapeutic applications .
Safety and Hazards
Future Directions
Thienopyrimidine derivatives, including 2-Chlorothieno[3,2-d]pyrimidine, hold a unique place in medicinal chemistry. They are important in the development of new drugs due to their structural similarity to purines . Future research directions include the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-chlorothieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-8-3-5-4(9-6)1-2-10-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRVOGZPQVCVPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=C(N=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670662 | |
Record name | 2-Chlorothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorothieno[3,2-d]pyrimidine | |
CAS RN |
1119280-68-0 | |
Record name | 2-Chlorothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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